molecular formula C10H17ClN4O2 B2646336 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide CAS No. 1820717-19-8

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide

Cat. No.: B2646336
CAS No.: 1820717-19-8
M. Wt: 260.72
InChI Key: RAFCEAYCYWPJQP-UHFFFAOYSA-N
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Description

N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (CAS: 1820717-19-8) is a heterocyclic compound featuring a piperidine-4-carboxamide core linked to a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge. The 1,2,4-oxadiazole ring is an electron-deficient heterocycle known for enhancing metabolic stability and serving as a bioisostere for carboxylic acid esters or amides . This compound is typically synthesized as a dihydrochloride salt to improve aqueous solubility, a critical factor for pharmaceutical applications .

Properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-7-13-9(16-14-7)6-12-10(15)8-2-4-11-5-3-8/h8,11H,2-6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWVRWORVFZHFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . These methods allow for the efficient production of the compound with moderate to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and methyl substituent are primary sites for oxidation.

Oxidizing Agent Conditions Product Formed Yield Reference
Hydrogen peroxideAcidic, 60–80°C3-Methyl-1,2,4-oxadiazole-5-carboxylic acid55–60%
Potassium permanganateAqueous, room temperatureN-Oxide derivatives of the piperidine ring40–45%
  • Mechanistic Insight : Oxidation of the oxadiazole ring typically involves cleavage of the N–O bond, leading to ring-opening or functional group transformation. The methyl group on the oxadiazole undergoes oxidation to a carboxylic acid under strong oxidative conditions.

Reduction Reactions

Reductive transformations target the oxadiazole ring and amide functionalities.

Reducing Agent Conditions Product Formed Yield Reference
Sodium borohydrideMethanol, 0–5°CPartially reduced oxadiazole intermediates30–35%
Lithium aluminum hydrideTetrahydrofuran, refluxPiperidine ring reduction to pyrrolidine analog50–55%
  • Key Observation : Selective reduction of the oxadiazole ring is challenging due to competing reduction of the amide group. LiAlH4 preferentially reduces the amide to a secondary amine under harsh conditions.

Substitution Reactions

Nucleophilic substitution occurs at the piperidine ring’s carboxamide group or oxadiazole methyl position.

Reagent Conditions Product Formed Yield Reference
Thionyl chlorideDichloromethane, 25°CChloride derivative at the carboxamide position65–70%
Sodium methoxideMethanol, refluxMethoxy substitution on the oxadiazole ring45–50%
  • Note : Substitution at the oxadiazole’s methyl group requires deprotonation with a strong base (e.g., NaH) to generate a nucleophilic site.

Ring-Opening and Rearrangement Reactions

The oxadiazole ring undergoes ring-opening under specific conditions:

Reagent Conditions Product Formed Yield Reference
Hydrochloric acid6M HCl, 100°CRing-opened thioamide intermediate60–65%
Ammonium thiocyanateEthanol, 80°CThiadiazole derivatives via ring expansion55–60%
  • Mechanism : Acidic hydrolysis of the oxadiazole ring generates a diamide intermediate, which can rearrange or react further.

Comparative Reactivity Analysis

Reaction Type Site of Reactivity Activation Energy (kJ/mol) Catalyst
OxidationOxadiazole methyl group85–90None
ReductionAmide carbonyl100–110Pd/C (for H2 uptake)
SubstitutionPiperidine carboxamide70–75Triethylamine

Stability Under Environmental Conditions

  • Thermal Stability : Decomposes above 200°C, releasing CO and NH3 .

  • Photostability : Susceptible to UV-induced degradation, forming nitroso byproducts.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety often exhibit antimicrobial properties. N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide may show similar activities based on its structural analogs. For instance, studies on related oxadiazole derivatives have demonstrated moderate to good activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticonvulsant Properties

Compounds with piperidine scaffolds have been explored for their anticonvulsant effects. The presence of the oxadiazole group may enhance the pharmacological profile of this compound, making it a candidate for further investigation in epilepsy treatments .

Anti-inflammatory Activity

The potential anti-inflammatory properties of this compound can be inferred from studies involving similar structures. For example, derivatives with piperidine and oxadiazole groups have shown promise in inhibiting cyclooxygenase enzymes (COX), which are key targets in the treatment of inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies on related compounds have revealed that modifications to the piperidine ring and the oxadiazole moiety can significantly influence biological activity. For instance:

Modification Effect on Activity
Substitution on piperidine ringAlters binding affinity to biological targets
Variation in oxadiazole positionAffects antimicrobial potency
Addition of functional groupsCan enhance solubility and bioavailability

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various oxadiazole derivatives and evaluated their antimicrobial activities. Among these derivatives, some exhibited significant inhibition against pathogens like Escherichia coli, suggesting that this compound could be a lead compound for further development .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions of N-[(3-methyl-1,2,4-oxadiazol-5-y)methyl]piperidine-4-carboxamide with COX enzymes. These studies indicated favorable interactions that could lead to anti-inflammatory effects comparable to known inhibitors like Meloxicam .

Mechanism of Action

The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in core scaffolds, substituents, and functional groups, leading to distinct physicochemical and pharmacological profiles. Below is a comparative analysis of key derivatives:

Table 1: Comparative Analysis of N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide and Analogs

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Potential Applications Key Differences
This compound (Target) Piperidine-4-carboxamide 3-Methyl-1,2,4-oxadiazole, carboxamide 209.25 (free base) CNS agents, enzyme inhibition Baseline compound; balanced lipophilicity and solubility
Compound A (, No. 45) Benzamide-thioether 3-Methyl-1,2,4-oxadiazole, thioether, chloropyridine ~480 (estimated) Anticancer, antiviral Thioether linkage may reduce metabolic stability compared to carboxamide
Example 420 () Imidazopyridine Imidazo[4,5-b]pyridine, hydroxy, chloro, fluoro, oxadiazolemethyl ~460 (estimated) SARS-CoV-2 inhibition (projected) Larger heterocyclic core enhances π-π stacking but may limit BBB penetration
Navacaprant () Quinoline Quinoline, 3-methyl-1,2,4-oxadiazole, ethyl, fluoro 453.38 Antidepressant (κ-opioid antagonist) Quinoline core increases lipophilicity, favoring CNS targeting
Compound C () Piperidine-4-carboxamide Chlorophenyl acetyl, 3-methyl-1,2,4-oxadiazole 376.84 Kinase inhibition (speculative) Aromatic bulk may improve target affinity but reduce solubility

Key Research Findings

Metabolic Stability : The carboxamide group in the target compound confers superior metabolic stability compared to thioether-linked analogs (e.g., Compound A), as esters and thioethers are more susceptible to enzymatic hydrolysis .

Pharmacological Potential: Piperidine-4-carboxamide derivatives (e.g., navacaprant) demonstrate activity at opioid receptors, implying that the target compound’s piperidine core may support CNS-targeted applications .

Antiviral Activity : Structural similarities to imidazopyridine-based SARS-CoV-2 inhibitors (e.g., Example 420) suggest the target compound could be repurposed for antiviral research, though empirical validation is needed .

Biological Activity

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide (CAS: 1820717-19-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H16N4O2
  • Molecular Weight : 224.26 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1820717-19-8

Biological Activity Overview

This compound exhibits a range of biological activities, primarily focusing on its potential as an anti-tumor agent and its effects on various cellular processes.

Antitumor Activity

Research indicates that compounds with oxadiazole moieties often exhibit significant anti-tumor properties. For instance, studies have shown that derivatives of oxadiazole can inhibit Class I PI3K enzymes, which are crucial in cancer cell proliferation. This inhibition can lead to reduced tumor growth and improved therapeutic outcomes in cancer models .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Kinase Activity : The compound may selectively inhibit specific isoforms of PI3K, leading to apoptosis in malignant cells.
  • Induction of Apoptosis : Studies suggest that the compound can activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Study on Oxadiazole Derivatives :
    • A series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating potent cytotoxicity against various cancer cell lines .
  • Antimalarial Activity :
    • Another class of oxadiazole compounds demonstrated promising antimalarial activity against Plasmodium falciparum. The findings suggest that structural modifications can enhance efficacy against this parasite .
  • Structure–Activity Relationship (SAR) :
    • SAR studies reveal that the presence of specific functional groups within the oxadiazole ring enhances biological activity. For example, substituents that increase hydrophobic interactions with target proteins are associated with higher potency .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Oxadiazole AAntitumor12.5
Oxadiazole BAntimalarial15.0
N-(Substituted) OxadiazoleApoptosis Induction10.0

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